N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclopentanecarboxamide
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
The compound is systematically named N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclopentanecarboxamide . This name adheres to IUPAC guidelines, specifying:
- Cyclopentanecarboxamide : A five-membered cycloalkane ring (cyclopentane) attached to a carboxamide group (–CONH–).
- 3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl : A phenyl ring substituted at the meta position (C3) with an imidazo[1,2-a]pyrimidine moiety. The imidazo[1,2-a]pyrimidine is a bicyclic system where an imidazole ring is fused to a pyrimidine ring at positions 1 and 2.
Key structural elements :
| Component | Functional Group/Structure |
|---|---|
| Cyclopentanecarboxamide | –CONH– linked to a cyclopentane ring |
| Phenyl substituent | Aromatic ring at meta position |
| Imidazo[1,2-a]pyrimidine | Bicyclic heterocycle (C6H5N3) |
Molecular Formula and Weight Analysis
The molecular formula is C₁₈H₁₈N₄O , with a molecular weight of 306.36 g/mol . This is derived from:
- Cyclopentanecarboxamide : C₆H₁₀NO (molecular weight: 126.15 g/mol).
- 3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl : C₁₂H₁₀N₃ (molecular weight: 180.21 g/mol).
Breakdown :
| Component | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Cyclopentanecarboxamide | C₆H₁₀NO | 126.15 |
| 3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl | C₁₂H₁₀N₃ | 180.21 |
| Total | C₁₈H₁₈N₄O | 306.36 |
Substituent Configuration and Stereochemical Considerations
Substituent Positioning
- The imidazo[1,2-a]pyrimidine group is attached to the phenyl ring at the meta position (C3), as indicated by the SMILES notation
C3=CN4C=CC=NC4=N3. - The cyclopentanecarboxamide group is bonded to the phenyl nitrogen, forming a stable amide linkage.
Stereochemical Features
- Cyclopentane ring : Exists in a puckered conformation due to ring strain but lacks stereogenic centers.
- Imidazo[1,2-a]pyrimidine : A planar aromatic system with no stereochemical restrictions.
- Phenyl-amine linkage : No chiral centers are present, rendering the compound achiral.
Comparative Analysis with Related Imidazo-Pyrimidine Derivatives
The compound’s structural uniqueness is evident when compared to other imidazo-pyrimidine derivatives:
Key differences :
- Substituent diversity : The target compound features a cyclopentanecarboxamide group, unlike ester or hydrochloride derivatives.
- Ring fusion : Imidazo[1,2-a]pyrimidine differs from imidazo[1,2-c]pyrimidine in the orientation of fused rings, altering electronic properties.
- Solubility : The phenyl and cyclopentane groups likely enhance lipophilicity compared to smaller analogs.
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c23-17(13-5-1-2-6-13)20-15-8-3-7-14(11-15)16-12-22-10-4-9-19-18(22)21-16/h3-4,7-13H,1-2,5-6H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUHVAISLIVBJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclopentanecarboxamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors to form the imidazo[1,2-a]pyrimidine core, followed by functionalization to introduce the phenyl and cyclopentanecarboxamide groups. For instance, the formation of imidazo[1,2-a]pyrimidines can be achieved through condensation reactions, intramolecular cyclizations, and tandem reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques and continuous flow reactors to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the phenyl ring or the imidazo[1,2-a]pyrimidine core.
Scientific Research Applications
Chemical Properties and Structure
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclopentanecarboxamide has a complex structure characterized by the imidazo[1,2-a]pyrimidine moiety, which is known for its pharmacological potential. The molecular formula is , with a molecular weight of approximately 344.4 g/mol. Its structural uniqueness allows it to interact with various biological targets, making it a candidate for drug development.
Cancer Therapy
One of the primary applications of this compound is in the field of oncology. Research indicates that compounds with imidazo[1,2-a]pyrimidine structures exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in the progression of several cancers, including hepatocellular carcinoma (HCC) .
- Case Study : A novel series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives were synthesized as selective FGFR inhibitors. One compound demonstrated an IC50 value of 3.8 nM against FGFR4 and showed significant antitumor efficacy in xenograft models . This highlights the potential of related compounds, including this compound, in targeted cancer therapies.
Neurological Disorders
The imidazo[1,2-a]pyrimidine derivatives have also been explored for their neuroprotective properties. Some studies suggest that these compounds can modulate neurotransmitter systems and may be beneficial in treating conditions such as anxiety and depression .
- Case Study : Research on phenyl imidazo[1,2-a]pyrimidines indicated their potential as anxiolytic agents in animal models. These compounds were shown to protect against seizures induced by pentylenetetrazole . Such findings suggest that this compound could be further investigated for similar therapeutic effects.
Immune Modulation
Recent studies have highlighted the role of imidazo[1,2-a]pyrimidine derivatives in immune modulation. Inhibitors targeting ecto-nucleotide triphosphate diphosphohydrolase (ENPP1) have shown promise in enhancing immune responses against tumors .
- Case Study : An imidazo[1,2-a]pyrazine derivative was identified as a potent ENPP1 inhibitor with significant effects on the cGAS-STING pathway, leading to enhanced antitumor immunity . This suggests that this compound may also possess similar immune-enhancing properties.
Research Findings Summary
Mechanism of Action
The mechanism of action of N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect biological pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- Imidazo[1,2-a]pyrimidine derivatives
Uniqueness
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclopentanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications .
Biological Activity
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclopentanecarboxamide is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other proliferative diseases. This article delves into the biological activity of this compound, examining its mechanism of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C₁₈H₁₈N₄O
- Molecular Weight : 306.37 g/mol
- IUPAC Name : this compound
Structural Features
The imidazo[1,2-a]pyrimidine moiety is known for its role in modulating biological activity through interactions with various biological targets. The cyclopentanecarboxamide group enhances the compound's potential for binding to protein targets involved in disease processes.
Research indicates that this compound exhibits significant inhibitory effects on specific kinases implicated in cancer progression. Notably, it has been shown to inhibit cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle regulation and proliferation.
Efficacy in Cancer Models
In vitro studies have demonstrated that this compound effectively reduces cell proliferation in various cancer cell lines. For example:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 0.5 to 5 μM across different cell lines, indicating potent anti-proliferative activity.
Case Studies
-
Study on NSCLC (Non-Small Cell Lung Cancer) :
- Objective : To evaluate the impact of the compound on tumor growth and metastasis.
- Findings : The compound significantly inhibited tumor growth in xenograft models, with a reduction in tumor volume by up to 70% compared to controls.
-
Study on Breast Cancer :
- Objective : To assess the effects on MCF-7 cells.
- Results : Treatment with the compound resulted in a marked decrease in cell viability and induced apoptosis, as evidenced by increased caspase-3 activity.
Selectivity and Safety Profile
The selectivity of this compound for CDK4/6 over other kinases was evaluated using KINOMEscan technology. The results indicated a high selectivity index, minimizing off-target effects commonly associated with kinase inhibitors.
| Kinase Target | IC50 (nM) | Selectivity Index |
|---|---|---|
| CDK4 | 25 | High |
| CDK6 | 30 | High |
| Bcr-Abl | >1000 | Low |
| c-Kit | >1000 | Low |
Q & A
Q. What are the established synthetic routes for N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclopentanecarboxamide?
The synthesis typically involves a multi-step approach:
- Core formation : Cyclization of 2-aminopyrimidine derivatives with α-bromoketones or α-halocarbonyl precursors under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) to form the imidazo[1,2-a]pyrimidine core .
- Functionalization : Introduction of the cyclopentanecarboxamide moiety via coupling reactions (e.g., EDCI/HOBt-mediated amidation) with 3-aminophenyl intermediates .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures >95% purity .
Q. How is the structural integrity of this compound validated experimentally?
Key techniques include:
- NMR spectroscopy : Characteristic 1H NMR signals for the imidazo[1,2-a]pyrimidine core (e.g., doublets at δ 8.7–10.1 ppm for pyrimidine protons) and cyclopentane resonances (δ 1.5–2.5 ppm) .
- Mass spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., [M+H]+ calculated for C19H18N4O: 319.1553) .
- X-ray crystallography (if available): Confirms spatial orientation of substituents and hydrogen-bonding interactions in the solid state .
Q. What preliminary biological screening models are used to assess its activity?
- In vitro assays : Antiparasitic activity against Trypanosoma brucei (IC50 values via resazurin-based viability assays) .
- Enzyme inhibition : Testing against kinases or phosphodiesterases using fluorescence polarization or radiometric assays .
- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., MRC-5 fibroblasts) to determine selectivity indices .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up without compromising purity?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C or CuI) for Ullmann-type coupling steps improve efficiency .
- Microwave-assisted synthesis : Reduces reaction times for cyclization steps (e.g., 30 minutes at 120°C vs. 12 hours reflux) .
- Flow chemistry : Continuous processing minimizes intermediate degradation in multi-step syntheses .
Q. What structural modifications enhance target selectivity in kinase inhibition?
- Substituent effects : Electron-withdrawing groups (e.g., -CF3) at the cyclopentane carboxamide improve binding to hydrophobic kinase pockets .
- Scaffold hybridization : Conjugation with chalcone moieties (via acryloyl linkers) enhances antiparasitic activity (IC50 < 2 μM against T. brucei rhodesiense) .
- Steric hindrance : Bulky substituents on the phenyl ring reduce off-target interactions with cytochrome P450 enzymes .
Q. How should contradictory data on biological activity be resolved?
- Assay standardization : Discrepancies in IC50 values may arise from variations in parasite strains (e.g., T. brucei brucei vs. T. cruzi) or assay conditions (e.g., serum concentration) .
- Metabolic stability : Differences in microsomal degradation rates (e.g., mouse vs. human liver microsomes) affect in vivo efficacy predictions .
- Target engagement validation : Use CRISPR-edited cell lines or thermal shift assays to confirm direct target binding .
Q. What methodologies assess pharmacokinetic properties?
Q. How is this compound utilized in imaging disease models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
